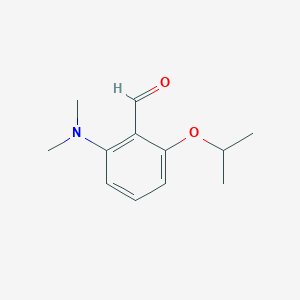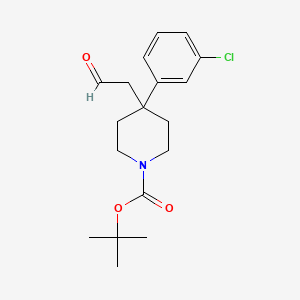
1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol is an organic compound with the molecular formula C12H17FN2O It is characterized by the presence of a fluorine atom, a piperazine ring, and an ethanol group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol typically involves the reaction of 2-fluoro-5-nitrophenyl ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
Uniqueness
1-(2-Fluoro-5-piperazin-1-ylphenyl)ethanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H17FN2O |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
1-(2-fluoro-5-piperazin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17FN2O/c1-9(16)11-8-10(2-3-12(11)13)15-6-4-14-5-7-15/h2-3,8-9,14,16H,4-7H2,1H3 |
Clé InChI |
TWOKQLVBAYZEIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)N2CCNCC2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)



![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)




![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)

